molecular formula C17H18N2O3 B2767001 N1-(2-methoxyphenethyl)-N2-phenyloxalamide CAS No. 898374-40-8

N1-(2-methoxyphenethyl)-N2-phenyloxalamide

Cat. No.: B2767001
CAS No.: 898374-40-8
M. Wt: 298.342
InChI Key: UIUUBXZQCFAFOH-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-phenyloxalamide, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and medical research. MPPO belongs to the class of oxalamide compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

Receptor Interaction Profiles of Novel Psychoactive Substances

A study by Rickli et al. (2015) delves into the receptor binding profiles of a series of novel psychoactive substances, including N-2-methoxybenzyl-phenethylamines (NBOMe drugs), at various monoamine receptors. The research highlighted their potent interaction with serotonergic receptors, predicting strong hallucinogenic effects similar to LSD. This insight could suggest potential research applications of related compounds like N1-(2-methoxyphenethyl)-N2-phenyloxalamide in understanding receptor interactions and the development of therapeutic agents targeting these pathways (Rickli et al., 2015).

Environmental Impact Studies

Ahel et al. (1993) investigated the bioaccumulation of lipophilic metabolites of nonionic surfactants in freshwater organisms. The study's findings on the concentration and bioconcentration factors of these compounds in aquatic environments could hint at the ecological research applications of this compound, especially in assessing its environmental fate and impact (Ahel, Mcevoy, & Giger, 1993).

Organic Electronics and Photovoltaics

A study by Wei et al. (2012) on 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide explored its application as a n-type dopant for organic semiconductor thin films. The high conductivity achieved suggests the potential for compounds like this compound to be researched for similar applications in the development of organic electronic devices and photovoltaic cells (Wei et al., 2012).

Analytical and Diagnostic Tools

Poklis et al. (2014) developed a method for the identification and quantification of hallucinogenic 25-NBOMe designer drugs in human urine using high-performance liquid chromatography with tandem mass spectrometry. This methodology could be adapted for the detection and study of related compounds like this compound, facilitating research in toxicology and forensic science (Poklis, Clay, & Poklis, 2014).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-7-13(15)11-12-18-16(20)17(21)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUUBXZQCFAFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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